4-Quinolinol, decahydro-1,2-dimethyl-4-ethynyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)-
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Overview
Description
4-Quinolinol, decahydro-1,2-dimethyl-4-ethynyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- is a complex organic compound with a unique structure It is characterized by the presence of a quinolinol core, which is a derivative of quinoline, and various substituents including ethynyl, dimethyl, and benzoate groups
Preparation Methods
The synthesis of 4-Quinolinol, decahydro-1,2-dimethyl-4-ethynyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- involves several steps. The synthetic route typically starts with the preparation of the quinolinol core, followed by the introduction of the ethynyl, dimethyl, and benzoate groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinolinol core can lead to the formation of quinoline derivatives, while reduction can yield more saturated compounds .
Scientific Research Applications
4-Quinolinol, decahydro-1,2-dimethyl-4-ethynyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activities, such as antimicrobial or anticancer properties. In medicine, it could be investigated for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinolinol core can interact with various enzymes and receptors, leading to changes in cellular processes. The ethynyl and dimethyl groups may enhance the compound’s binding affinity and specificity for its targets. The benzoate ester group can influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
Comparison with Similar Compounds
When compared to similar compounds, 4-Quinolinol, decahydro-1,2-dimethyl-4-ethynyl-, benzoate (ester), hydrochloride, (2-alpha,4-alpha,4a-alpha,8a-beta)- stands out due to its unique combination of substituents. Similar compounds include other quinolinol derivatives with different substituents, such as 4-Quinolinol, 4-ethynyldecahydro-1,2-dimethyl-, and 4-Quinolinol, 4-ethyldecahydro-1,2-dimethyl-.
Properties
CAS No. |
110345-57-8 |
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Molecular Formula |
C20H26ClNO2 |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
[(2R,4S,4aS,8aS)-4-ethynyl-1,2-dimethyl-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C20H25NO2.ClH/c1-4-20(23-19(22)16-10-6-5-7-11-16)14-15(2)21(3)18-13-9-8-12-17(18)20;/h1,5-7,10-11,15,17-18H,8-9,12-14H2,2-3H3;1H/t15-,17+,18+,20+;/m1./s1 |
InChI Key |
CYWZHNGATLWUHZ-MTNAZVQPSA-N |
Isomeric SMILES |
C[C@@H]1C[C@]([C@H]2CCCC[C@@H]2N1C)(C#C)OC(=O)C3=CC=CC=C3.Cl |
Canonical SMILES |
CC1CC(C2CCCCC2N1C)(C#C)OC(=O)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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